pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH
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Overview
Description
Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH is a synthetic analog of the endogenous opioid peptide Leu-enkephalin. This compound is designed to enhance the stability and bioavailability of Leu-enkephalin, which is known for its potent analgesic properties. The addition of the pivaloyl group increases the compound’s resistance to enzymatic degradation, making it a promising candidate for pain management and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, Leu, to a resin. Subsequent amino acids (Phe, Gly, Gly, Tyr) are added sequentially, with each addition followed by deprotection and coupling steps. The pivaloyl group is introduced at the N-terminus of the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is increasingly emphasized to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the Tyr residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or the pivaloyl group.
Substitution: The pivaloyl group can be substituted with other acyl groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the Tyr residue.
Reduction: Reduced forms of the peptide or the pivaloyl group.
Substitution: New acylated derivatives of the peptide.
Scientific Research Applications
Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with opioid receptors and its potential as a tool for studying pain pathways.
Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new peptide-based therapeutics and drug delivery systems
Mechanism of Action
Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH exerts its effects by binding to opioid receptors in the central nervous system. The pivaloyl group enhances the compound’s stability and bioavailability, allowing it to effectively activate these receptors. This activation leads to the inhibition of pain signals and the modulation of neurotransmitter release, resulting in analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: The parent compound, known for its potent analgesic properties but limited by poor stability and bioavailability.
Met-enkephalin: Another endogenous opioid peptide with similar properties but different amino acid sequence (Tyr-Gly-Gly-Phe-Met).
Dynorphin: A related opioid peptide with a broader range of physiological effects.
Uniqueness
Pivaloyl-Tyr-Gly-Gly-Phe-Leu-OH stands out due to the addition of the pivaloyl group, which significantly enhances its stability and bioavailability. This modification makes it a more effective and longer-lasting analgesic compared to its parent compound, Leu-enkephalin .
Properties
Molecular Formula |
C33H45N5O8 |
---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H45N5O8/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1 |
InChI Key |
PLXKPFJEJTZVAE-GSDHBNRESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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